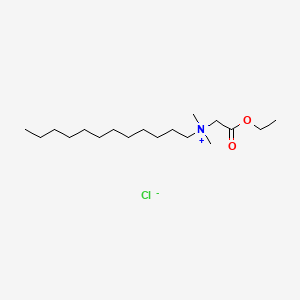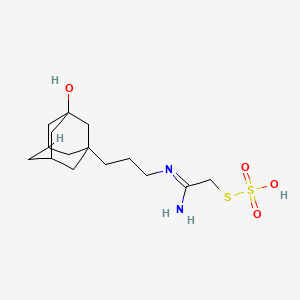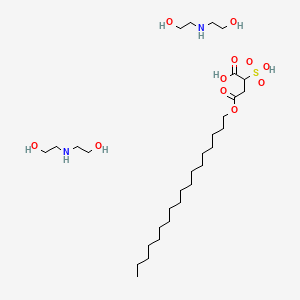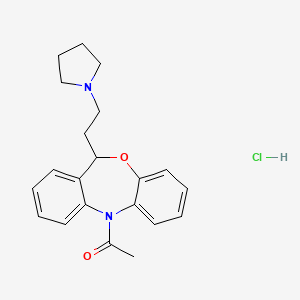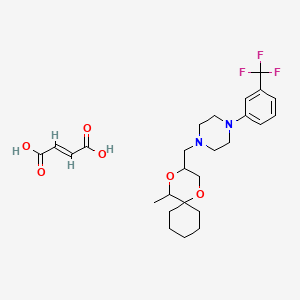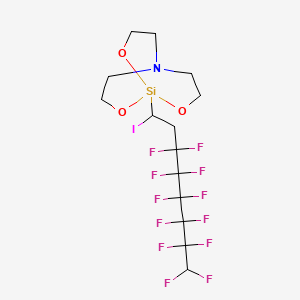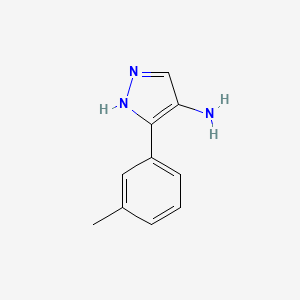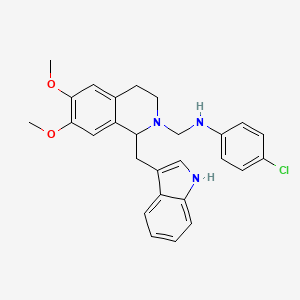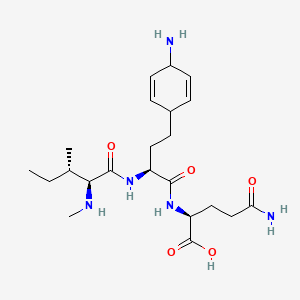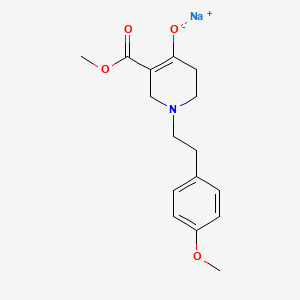
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 284-614-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with sodium azide. The reaction is carried out under controlled conditions to ensure the safe handling of sodium azide, which is a highly toxic and explosive reagent. The reaction proceeds as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{NaN}_3 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 + \text{NaOH} ]
The product, 2,2’-azobis(2-methylpropionitrile), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent safety protocols to handle the hazardous reagents. The final product is obtained in high purity through multiple purification steps, including recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical generation. The most common reactions include:
Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Radical Initiation: Typically carried out at elevated temperatures (60-80°C) in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the nitrile group under appropriate conditions.
Major Products Formed
Polymerization: The primary products are polymers such as polystyrene or polyacrylonitrile.
Oxidation: Oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).
Substitution: Substituted nitrile compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and as a tool to generate radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.
Mecanismo De Acción
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon heating, the compound decomposes to form two radicals:
[ \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{CH}_3 ]
These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of monomers, which are broken to form new covalent bonds in the polymer structure.
Comparación Con Compuestos Similares
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include:
Benzoyl Peroxide: Another radical initiator with a different decomposition temperature and radical generation mechanism.
Azobisisobutyronitrile (AIBN): Similar in structure but with different thermal decomposition properties.
Di-tert-butyl Peroxide: A radical initiator with a higher decomposition temperature and different radical generation profile.
Each of these compounds has unique properties that make them suitable for specific applications in polymerization and other chemical reactions.
Propiedades
Número CAS |
84946-11-2 |
|---|---|
Fórmula molecular |
C16H20NNaO4 |
Peso molecular |
313.32 g/mol |
Nombre IUPAC |
sodium;5-methoxycarbonyl-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C16H21NO4.Na/c1-20-13-5-3-12(4-6-13)7-9-17-10-8-15(18)14(11-17)16(19)21-2;/h3-6,18H,7-11H2,1-2H3;/q;+1/p-1 |
Clave InChI |
CPZCCTFNMNIGLI-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)CCN2CCC(=C(C2)C(=O)OC)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


